molecular formula C15H22N2O B2443910 4-(3-Phenylpropyl)piperidine-1-carboxamide CAS No. 865075-32-7

4-(3-Phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2443910
CAS No.: 865075-32-7
M. Wt: 246.354
InChI Key: WTFXWITWEWXHAW-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperidine-1-carboxamide is a biochemical compound used for proteomics research . It has a molecular formula of C15H22N2O and a molecular weight of 246.35 .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenylpropyl group and a carboxamide group . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Future Directions

Piperidine derivatives, including 4-(3-Phenylpropyl)piperidine-1-carboxamide, have significant potential in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Properties

IUPAC Name

4-(3-phenylpropyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-15(18)17-11-9-14(10-12-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXWITWEWXHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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